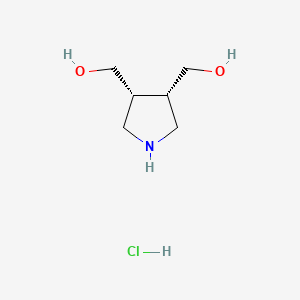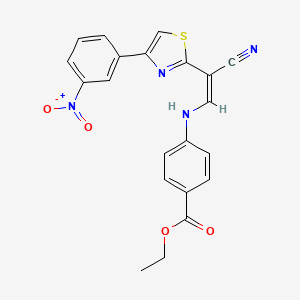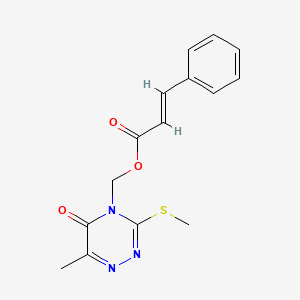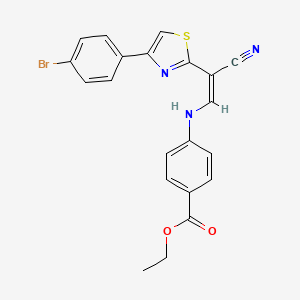
rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride
Overview
Description
Rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride (PDM) is an organic chemical compound used in a variety of laboratory experiments, including in biochemical and physiological studies. It is a white, crystalline solid with a molecular weight of 199.6 g/mol. PDM is a member of the pyrrolidinediyldimethanol family of compounds, which are derivatives of pyrrolidine and possess a wide range of biological activities. PDM is used in the synthesis of a variety of compounds, including drugs, and is also used in a variety of biochemical and physiological studies.
Scientific Research Applications
Rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. It can be used as a substrate for enzymes, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. This compound is also used in the study of the mechanisms of action of drugs and in the development of new drugs.
Mechanism of Action
Rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride acts as a substrate for enzymes, and is also used as a reagent in the synthesis of other compounds. Its mechanism of action is not fully understood, but it is thought to interact with proteins and other molecules in the body. This compound is believed to bind to proteins and other molecules, and may have an effect on their structure and function.
Biochemical and Physiological Effects
This compound is believed to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and other molecules in the body, and may have an effect on their structure and function. It has also been shown to have an effect on enzyme activity, and may affect the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
Rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive, is stable under a wide range of conditions, and is easy to handle. It also has a wide range of biological activities, making it suitable for use in a variety of biochemical and physiological studies. However, this compound is also limited in its use in laboratory experiments. It is not very soluble in water, and its solubility in other solvents is also limited.
Future Directions
There are a number of potential future directions for the use of rac-(3R,4S)-3,4-Pyrrolidinediyldimethanol hydrochloride in laboratory experiments. One potential direction is to use this compound in the development of new drugs. This compound could be used to study the mechanisms of action of drugs, and to develop new drugs with improved efficacy. Another potential direction is to use this compound in the study of proteins and other molecules. This compound could be used to study the structure and function of proteins and other molecules, and to develop new compounds with improved biological activities. Finally, this compound could be used to study the metabolism of drugs and other compounds, and to develop new compounds with improved pharmacokinetic properties.
properties
IUPAC Name |
[(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHFPPLNZYSOO-KNCHESJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405194.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405198.png)
![2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405213.png)
![(E)-ethyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3405220.png)

![(Z)-methyl 2-(5,7-dimethyl-2-(pentanoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405230.png)

![(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405247.png)
![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3405248.png)



![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405275.png)
